molecular formula C17H28O4S B14467688 4-Methylbenzene-1-sulfonic acid--(3R)-3,7-dimethyloct-6-en-1-ol (1/1) CAS No. 67214-54-4

4-Methylbenzene-1-sulfonic acid--(3R)-3,7-dimethyloct-6-en-1-ol (1/1)

Cat. No.: B14467688
CAS No.: 67214-54-4
M. Wt: 328.5 g/mol
InChI Key: HUFXOSKRMSBARZ-HNCPQSOCSA-N
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Description

(3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines an alcohol and a sulfonic acid group The (3R)-3,7-dimethyloct-6-en-1-ol part of the molecule is a chiral alcohol, while the 4-methylbenzenesulfonic acid part is a sulfonic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3,7-dimethyloct-6-en-1-ol can be achieved through several methods. One common approach involves the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is stereospecific and results in the formation of an epoxide, which can then be hydrolyzed to yield the desired alcohol .

For the preparation of 4-methylbenzenesulfonic acid, a typical method involves the sulfonation of toluene with sulfuric acid. This reaction produces the sulfonic acid derivative through electrophilic aromatic substitution .

Industrial Production Methods

In industrial settings, the production of (3R)-3,7-dimethyloct-6-en-1-ol often involves large-scale epoxidation processes using efficient catalysts and optimized reaction conditions to maximize yield and purity. Similarly, the production of 4-methylbenzenesulfonic acid is carried out in large reactors with controlled temperatures and concentrations to ensure consistent quality and high output .

Chemical Reactions Analysis

Types of Reactions

(3R)-3,7-dimethyloct-6-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like sodium hydride (NaH)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkylated derivatives

Mechanism of Action

The mechanism of action of (3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the sulfonic acid group can enhance the compound’s solubility and reactivity . These interactions can modulate various biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid is unique due to its combination of a chiral alcohol and a sulfonic acid group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

67214-54-4

Molecular Formula

C17H28O4S

Molecular Weight

328.5 g/mol

IUPAC Name

(3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C10H20O.C7H8O3S/c1-9(2)5-4-6-10(3)7-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h5,10-11H,4,6-8H2,1-3H3;2-5H,1H3,(H,8,9,10)/t10-;/m1./s1

InChI Key

HUFXOSKRMSBARZ-HNCPQSOCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](CCC=C(C)C)CCO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(CCC=C(C)C)CCO

Origin of Product

United States

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